molecular formula C13H16BrN3O3S2 B12621548 C13H16BrN3O3S2

C13H16BrN3O3S2

Cat. No.: B12621548
M. Wt: 406.3 g/mol
InChI Key: UEMUFQGXRYICDI-MVQTVNSSSA-N
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Description

The compound with the molecular formula C13H16BrN3O3S2 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate . This compound is characterized by its complex structure, which includes bromine, nitrogen, oxygen, and sulfur atoms. It has a molecular weight of 406.3 g/mol.

Preparation Methods

The synthesis of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves several steps. One common method includes the reaction of 2-bromo-4-nitroaniline with diethyldithiocarbamic acid in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: has several applications in scientific research:

    Chemistry: It is used in the study of biomolecule-ligand complexes and free energy calculations.

    Biology: The compound is utilized in structure-based drug design and refinement of x-ray crystal complexes.

    Industry: The compound is used in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: can be compared with other similar compounds, such as:

  • 3-Bromo-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide
  • Cyanogen bromide

These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate lies in its combination of bromine, nitro, and dithiocarbamate groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16BrN3O3S2

Molecular Weight

406.3 g/mol

IUPAC Name

3-[(E)-(4-methoxyphenyl)methylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide

InChI

InChI=1S/C13H15N3O3S2.BrH/c1-19-10-4-2-9(3-5-10)6-15-16-11-7-21(17,18)8-12(11)20-13(16)14;/h2-6,11-12,14H,7-8H2,1H3;1H/b14-13?,15-6+;

InChI Key

UEMUFQGXRYICDI-MVQTVNSSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C3CS(=O)(=O)CC3SC2=N.Br

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C3CS(=O)(=O)CC3SC2=N.Br

Origin of Product

United States

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